molecular formula C10H14ClNO3 B1593113 O-methyl-L-tyrosine hydrochloride CAS No. 67423-44-3

O-methyl-L-tyrosine hydrochloride

Cat. No. B1593113
CAS RN: 67423-44-3
M. Wt: 231.67 g/mol
InChI Key: OWJANEXICRZDJT-FVGYRXGTSA-N
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Description

O-methyl-L-tyrosine hydrochloride is a derivative of the amino acid tyrosine . It is a white crystalline solid and is used for research and development purposes . It is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of O-methyl-L-tyrosine can be achieved through chemical synthesis methods . A common method involves the reaction of p-methylphenylacetone with bromobenzene to produce a brominated product, which is then reacted with sodium thiocyanate to yield the final product .


Molecular Structure Analysis

The molecular formula of O-methyl-L-tyrosine hydrochloride is C10H14ClNO3 . The molecular weight is 231.68 g/mol . The structure includes a benzene ring with a methoxy group (OCH3) attached, linked to a carboxylic acid group (COOH) and an amine group (NH2) via a carbon chain .


Physical And Chemical Properties Analysis

O-methyl-L-tyrosine hydrochloride is a white to almost white powder or crystal . It is very soluble in water . The melting point is 259-261°C (dec.) . The specific rotation is -7° to -10° (C=2, 1mol/L HCl) .

Scientific Research Applications

Tumor Imaging and Positron Emission Tomography (PET)

O-methyl-L-tyrosine hydrochloride, particularly the tracer O-[11C]methyl-L-tyrosine, has shown promise in tumor imaging using PET technology. Studies indicate that this compound has low uptake in most normal organs, with the exception of the urinary tract and bladder, suggesting its potential for whole-body tumor imaging. The low natural uptake in organs like the pancreas and liver, along with its fast clearance rates, highlight its suitability for clinical use in tumor imaging and potentially differentiating between malignant and benign tumors (Ishiwata et al., 2005; Tsukada et al., 2006).

Synthesis of Methyl Ester Hydrochlorides

Research has been conducted on the synthesis of various methyl ester hydrochlorides, including L-tyrosine methyl ester hydrochloride. Techniques involving the reaction of amino acids with HCl in methanol in the presence of thionyl chloride have been explored. These methods are noted for their mild reaction conditions, high yields, simplicity, and the potential for industrial mass production (Xie Ji-min, 2007; Sun Lu, 2007; Ju, 2013).

Biochemical Synthesis and Applications

O-methyl-L-tyrosine hydrochloride has been implicated in various biochemical syntheses and applications. For instance, it has been used in the biotransformation of L-tyrosine methyl ester to para-hydroxycinnamic acid methyl ester using specific yeast enzymes. This process has potential clinical and industrial applications, particularly considering the antibacterial activity of the produced compounds (Macdonald et al., 2016).

Fluorescent Sensors and Nanoparticle Synthesis

O-methyl-L-tyrosine hydrochloride has been utilized in the development of fluorescent sensors. A notable application is its use in the construction of L-tyrosine methyl ester functionalized carbon dots for the detection of methyl parathion. This represents a significant advancement in the development of sensitive and selective sensors for detecting organophosphorus pesticides in various matrices (Hou et al., 2015). Additionally, tyrosine-based molecules have been used in the synthesis of Au core-Ag shell nanoparticles, highlighting the versatility of tyrosine derivatives in nanotechnology applications (Selvakannan et al., 2004).

Safety And Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if needed . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation when handling this chemical .

Future Directions

While specific future directions for O-methyl-L-tyrosine hydrochloride are not mentioned in the available literature, it is noted that non-natural amino acids like this are often expensive compared to natural amino acids, leading to ongoing research into high-yield synthesis methods .

properties

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJANEXICRZDJT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647389
Record name O-Methyl-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-methyl-L-tyrosine hydrochloride

CAS RN

67423-44-3
Record name O-Methyl-L-tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Stewart, I Katsuyama, H Fahmy… - Synthetic …, 2004 - Taylor & Francis
… ‐O‐methyl‐L‐tyrosine hydrochloride (3) by direct bromination of O‐methyl‐L‐tyrosine (1). … After filtration and drying, pure 3,5‐dibromo‐O‐methyl‐L‐tyrosine hydrochloride monohydrate (…
Number of citations: 7 www.tandfonline.com
LC Venier - 1966 - ir.library.oregonstate.edu
In order to examine some possible tyrosyl interactions, poly-tyrosyl lysozyme and poly-O-methyltyrosyl lysozyme were prepared and their solubilities were compared. Both derivatives …
Number of citations: 0 ir.library.oregonstate.edu
M Nishimura, H Matsuo… - FEMS microbiology …, 1995 - academic.oup.com
… and O-methyl-Ltyrosine hydrochloride as authentic compounds for analyses by TLC, HPLC, ’ H-NMR and FAB-mass spectrometries were purchased from Wako Pure Chemical …
Number of citations: 5 academic.oup.com
N Valls, M López‐Canet, M Vallribera… - … –A European Journal, 2001 - Wiley Online Library
The first total syntheses of aeruginosin 298‐A (1) and aeruginosin 298‐B (3) are described. The syntheses of the alternative putative structures 2 and 4 were also accomplished. The …
G Puigbó, F Diaba, J Bonjoch - Tetrahedron, 2003 - Elsevier
… O-Methyl-l-tyrosine hydrochloride (12.5 g, 54.2 mmol) was submitted to the Birch reduction, following the previously reported procedure to give lithium (2S)-2-amino-3-(4-methoxy-2,5-…
Number of citations: 17 www.sciencedirect.com
CC BIGELOW, II GESCHWIND - Comptes Rendus Des …, 1958 - Carlsberg Laboratorium
Number of citations: 0

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